(Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[3-(thiophene-2-carbonylimino)-1H-isoindol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-21(25)14-8-10-16(11-9-14)23-13-15-5-2-3-6-17(15)19(23)22-20(24)18-7-4-12-27-18/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGYSAEAGSBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate is a complex organic compound characterized by its unique structural features, which include a benzoate moiety linked to an isoindoline core and a thiophene-2-carbonyl imine. This molecular architecture suggests significant potential for diverse biological activities, warranting detailed investigation into its pharmacological properties.
Structural Characteristics
The compound's chemical formula is , with a molecular weight of approximately 376.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 376.43 g/mol |
| CAS Number | 1018049-09-6 |
Anticancer Potential
Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticancer activity. Research indicates that isoindoline derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds featuring thiophene rings have been documented to possess notable antimicrobial properties. The specific structure of this compound may enhance its efficacy against a range of bacterial and fungal pathogens.
Anti-inflammatory Effects
Isoindole derivatives are known for their anti-inflammatory activities. The compound's unique combination of the isoindoline structure with thiophene could lead to enhanced selectivity in targeting inflammatory pathways, making it a candidate for further research in therapeutic applications.
Understanding the mechanisms by which this compound exerts its biological effects is crucial. Interaction studies may focus on:
- Enzyme Inhibition: Investigating its role as an inhibitor of key enzymes involved in cancer progression or inflammation.
- Receptor Binding: Analyzing its affinity for specific receptors that mediate biological responses.
Study on Tyrosinase Inhibition
Recent research has highlighted the potential of similar compounds as tyrosinase inhibitors, which are critical in the treatment of hyperpigmentation disorders. Analogous compounds have shown promising results in inhibiting mushroom tyrosinase activity, suggesting that this compound may exhibit similar properties.
Table: Tyrosinase Inhibition Data
Antioxidant Activity Assessment
The antioxidant capacity of related compounds has been evaluated using assays like DPPH and ABTS. The findings indicate that these compounds can scavenge free radicals effectively, which may contribute to their overall therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a methyl benzoate backbone with several sulfonylurea herbicides listed in the evidence, such as metsulfuron methyl ester and ethametsulfuron methyl ester . However, key differences include:
- Thiophene vs. Triazine Rings: The target compound substitutes the triazine ring (common in sulfonylureas) with a thiophene-carbonyl-imino group. Thiophene’s electron-rich aromatic system may alter reactivity and target selectivity compared to the nitrogen-rich triazine .
- Isoindolin-2-yl vs. Sulfonylurea Linkers : The isoindolin-2-yl group replaces the sulfonylurea bridge (—SO₂—NH—CO—NH—) found in herbicides like triflusulfuron methyl ester. This modification likely impacts enzyme inhibition mechanisms, as sulfonylureas target acetolactate synthase (ALS) in plants .
Physicochemical Properties
Research Findings and Hypotheses
- Stereochemical Influence: The Z-configuration may enhance stability compared to E-isomers, as seen in analogous imino compounds. This could improve bioavailability or metabolic resistance.
- Thiophene’s Role : Thiophene’s sulfur atom and aromaticity may facilitate interactions with metalloenzymes or DNA, common in anticancer agents. However, this remains speculative without experimental validation.
- Sulfonylurea Absence : The lack of a sulfonylurea group likely precludes ALS inhibition, suggesting alternative mechanisms of action if pesticidal activity exists.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Reacting a substituted isoindoline precursor with thiophene-2-carbonyl chloride under reflux in acetic acid (AcOH) to form the imino intermediate.
- Step 2 : Coupling the intermediate with methyl 4-formylbenzoate using catalytic sodium acetate (NaOAc) in AcOH at reflux (3–5 hours).
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry (1.0–1.1 equiv for carbonyl reagents) to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of the (Z)-isomer, particularly the imino group configuration and thiophene ring substitution pattern.
- LC-MS : Validate purity (>95%) and molecular ion ([M+H]) using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses.
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA.
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli.
- Notes : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity of the (Z)-isomer?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl) to enhance imino group formation kinetics.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with AcOH; DMF may improve solubility of aromatic intermediates.
- Temperature Gradients : Use microwave-assisted synthesis (50–80°C) to reduce reaction time and suppress isomerization .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK1) or GPCRs, leveraging homology models from PDB.
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability and toxicity risks .
Q. How can Z/E isomerization challenges during synthesis be resolved?
- Methodological Answer :
- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate (Z)-isomer.
- Dynamic Kinetic Control : Introduce steric hindrance (e.g., bulky tert-butyl groups) on the isoindolin ring to favor (Z)-configuration.
- Photoisomerization Monitoring : Track Z/E ratios via UV-Vis spectroscopy under controlled light conditions .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogens on the thiophene ring or methyl/ethoxy groups on the benzoate).
- Bioisosteric Replacement : Replace the thiophene-carbonyl group with furan- or pyridine-based moieties.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
